3-Nitroquinolin-4-ol

Catalog No.
S579773
CAS No.
50332-66-6
M.F
C9H6N2O3
M. Wt
190.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Nitroquinolin-4-ol

Researchers face low yields and safety hazards when nitrating 4-hydroxyquinoline, producing a 1:1 mixture of 3- and 6-nitro isomers. 3-Nitroquinolin-4-ol eliminates this bottleneck with a pre-installed nitro group at the desired C3 position.

  • Regiochemical certainty: >99% 3-nitro isomer, avoids separation.
  • Stability: Bench-stable indefinitely; no hydrolysis risk vs. 4-chloro analog.
  • Streamlined synthesis: Direct chlorination/amination to imidazoquinolines (Imiquimod, Resiquimod) and thiazoloquinolines.

Supply chain: Bulk quantities available with consistent quality.

CAS Number

50332-66-6

Product Name

3-Nitroquinolin-4-ol

IUPAC Name

3-nitro-1H-quinolin-4-one

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

InChI

InChI=1S/C9H6N2O3/c12-9-6-3-1-2-4-7(6)10-5-8(9)11(13)14/h1-5H,(H,10,12)

InChI Key

ZWISCKSGNCMAQO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)[N+](=O)[O-]

Synonyms

3-Nitro-quinolin-4-ol;

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)[N+](=O)[O-]

The exact mass of the compound 3-Nitroquinolin-4-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 299179. It belongs to the ontological category of quinolines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

1 g, 5 g, 25 g, 100 g

3-Nitroquinolin-4-ol is a highly functionalized bicyclic heteroaromatic building block essential for the synthesis of 3,4-disubstituted quinolines and fused heterocyclic systems. Procured primarily as a stable, regiochemically pure intermediate, it serves as the foundational core for manufacturing imidazo[4,5-c]quinolines and thiazolo[4,5-c]quinolines, which are critical pharmacophores for Toll-like receptor 7 and 8 (TLR7/8) agonists such as Imiquimod and Resiquimod[1]. By providing a pre-installed nitro group at the C3 position and a reactive hydroxyl (or tautomeric quinolone) moiety at the C4 position, this compound allows chemists to bypass hazardous early-stage nitration steps and proceed directly to chlorination, amination, and cyclization workflows with high atom economy and reliable room-temperature stability[2].

Research Fit

Core scaffold for EGFR-targeted probe synthesis Enables SAR exploration of 3-nitroquinoline chemotype
Dual functional handles for library diversification O-alkylation at 4-OH and nitro reduction to amine
Reported cell-model probe development context EGFR-overexpressing carcinoma cell lines

Substituting 3-nitroquinolin-4-ol with its un-nitrated parent, 4-hydroxyquinoline, forces laboratories to perform in-house nitration using harsh fuming nitric and sulfuric acids. This generic approach is notoriously non-selective, typically yielding a nearly 1:1 mixture of 3-nitro and 6-nitro regioisomers, which caps the theoretical yield of the desired 3-nitro intermediate at approximately 49-50% and requires resource-intensive chromatographic separation [1]. Conversely, attempting to substitute with the immediate downstream derivative, 4-chloro-3-nitroquinoline, introduces severe handling constraints; the chlorinated analog is highly moisture-sensitive and prone to hydrolysis during storage, whereas the 4-ol precursor remains indefinitely stable under standard room-temperature conditions [2]. Furthermore, structural analogs like 8-hydroxyquinoline possess entirely different reactivity profiles and cannot undergo the C3/C4 functionalization required to build imidazoquinoline cores [3].

Substitution Risk

Target Scaffold
Potential Substitute
Mismatch Context
3-Nitroquinolin-4-ol
Quinolin-4-ol
Lacks 3-nitro group; reported EGFR-overexpressing cell activity context may be absent
3-Nitroquinolin-4-ol
5-Nitroquinolin-8-ol
Different nitro position may lead to divergent SAR; not the core of the Li et al. chemotype
3-Nitroquinolin-4-ol
6-Nitroquinoline
Regioisomeric nitro placement may not support same target engagement hypothesis

Elimination of Regioselectivity Bottlenecks in Nitration

Direct procurement of 3-nitroquinolin-4-ol guarantees >98% isomeric purity for the C3-nitro derivative. In contrast, starting from the baseline parent compound, 4-hydroxyquinoline, results in competitive electrophilic aromatic substitution at both the C3 and C6 positions. Standard mixed-acid nitration of 4-hydroxyquinoline yields only 49-50% of the desired 3-nitro isomer, with the remainder lost to the 6-nitro byproduct and over-nitrated species[1]. This necessitates complex recrystallization or silica gel chromatography to isolate the correct regioisomer. Procuring the pre-nitrated compound entirely circumvents this 50% yield loss and the associated hazardous processing steps[2].

Evidence DimensionYield of pure C3-nitro regioisomer
Target Compound Data100% (Direct procurement of >98% pure 3-nitroquinolin-4-ol)
Comparator Or Baseline~49-50% yield (In-house nitration of 4-hydroxyquinoline)
Quantified DifferenceEliminates ~50% yield loss to 6-nitro regioisomers
ConditionsStandard electrophilic nitration (HNO3/H2SO4 at 0-5 °C) vs. direct sourcing

Procuring the regiochemically pure compound doubles effective synthetic throughput by eliminating the primary yield-limiting step in imidazoquinoline manufacturing.

Antiproliferative Context
Class-level inference
IC50 range: micromolar to nanomolar for optimized 3-nitroquinoline derivatives
Supports EGFR-overexpressing cell-line assay context
3-nitro substitution essential in study design (Li et al. 2008)

Storage Stability and Handling Superiority vs. Chlorinated Intermediates

While 4-chloro-3-nitroquinoline is the immediate downstream intermediate for amination, it is highly reactive and susceptible to ambient moisture, leading to rapid hydrolysis back to the 4-ol form if not stored under strict anhydrous conditions [1]. 3-Nitroquinolin-4-ol, existing in a stable tautomeric equilibrium with 3-nitroquinolin-4(1H)-one, exhibits excellent bench stability and can be stored at room temperature without degradation [2]. This allows procurement teams to bulk-purchase the 4-ol precursor for long-term medicinal chemistry campaigns, converting it to the moisture-sensitive 4-chloro derivative via POCl3 only immediately prior to the amination step [1].

Evidence DimensionAmbient storage stability and moisture resistance
Target Compound DataIndefinitely stable at standard room temperature (no hydrolysis risk)
Comparator Or BaselineHigh moisture sensitivity and hydrolysis risk (4-Chloro-3-nitroquinoline)
Quantified DifferenceAllows bulk room-temperature storage without anhydrous handling protocols
ConditionsLong-term inventory storage and benchtop handling

Purchasing the stable 4-ol precursor reduces inventory spoilage and ensures reproducible downstream chlorination exactly when needed.

Nitration Yield Benchmark
Cross-study comparable
Target: ~50% yield vs Quinazoline nitration: ~56% yield
Supports make-vs-buy procurement analysis
Schofield & Simpson 1948; nitric acid conditions

Synthetic Versatility for C4-Amination in Library Generation

For the development of Toll-like receptor agonists, structural diversity at the C4-position (which becomes the N1-position of the final imidazoquinoline) is critical for tuning TLR7 vs. TLR8 selectivity. Procuring 3-nitroquinolin-4-ol allows chemists to generate the 4-chloro intermediate in situ and immediately trap it with a wide variety of primary amines (e.g., alkylamines, anilines, amino alcohols) in yields exceeding 80-95%[1]. If a buyer were to purchase a pre-cyclized imidazoquinoline core instead, introducing this specific structural diversity would be synthetically prohibitive, as the N1-substituent must be installed prior to the final ring closure[2].

Evidence DimensionC4-substituent diversification capability
Target Compound DataEnables >80-95% yield for diverse C4-amine installations prior to cyclization
Comparator Or BaselineSynthetically prohibitive (Pre-cyclized imidazoquinoline cores)
Quantified DifferenceProvides the essential open-ring flexibility required for N1-imidazoquinoline diversification
ConditionsMedicinal chemistry library synthesis via POCl3 chlorination followed by nucleophilic aromatic substitution

This precursor is mandatory for medicinal chemistry programs that require custom N-alkyl or N-aryl substitutions to optimize receptor binding affinity.

Positional Specificity
Class-level inference
3-nitro position deemed essential for EGFR-targeted activity hypothesis
Isomer substitution may not replicate reported SAR
No direct quantified comparison; study design assumption

Synthesis of TLR7 and TLR8 Agonist Vaccine Adjuvants

Because 3-nitroquinolin-4-ol provides the exact regiochemical framework needed for imidazo[4,5-c]quinoline and thiazolo[4,5-c]quinoline cores, it is the premier starting material for synthesizing potent immune response modifiers like Imiquimod, Resiquimod, and CL075. Its use guarantees the correct placement of the nitro group for subsequent reduction and cyclization[1].

Development of A3 Adenosine Receptor Allosteric Enhancers

The compound is directly utilized in the synthesis of 1H-imidazo[4,5-c]quinolin-4-amine derivatives, which serve as highly selective allosteric enhancers for the A3 adenosine receptor. The stable 4-ol allows for reliable scale-up of the initial chlorination and amination steps required to build these complex receptor modulators [2].

Modular Precursor for Medicinal Chemistry Libraries

In early-stage drug discovery, the bench-stable nature of 3-nitroquinolin-4-ol makes it the ideal bulk precursor for generating diverse libraries of 3,4-disubstituted quinolines. Chemists can perform on-demand chlorination and substitute various amines at the C4 position to systematically explore structure-activity relationships (SAR) without risking the degradation of stored intermediates [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
EGFR-overexpressing cell-line probe synthesis
3-nitro-4-hydroxy substitution pattern
Review EGFR-overexpressing cell-model context and derivative SAR
Heterocyclic library diversification
Dual O- and N-functionalization handles
Evaluate derivative reactivity and scaffold expansion
Make-vs-buy procurement analysis
Reported synthetic yield context
Benchmark commercial price against nitration yield estimates

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

50332-66-6

Wikipedia

3-nitro-1H-quinolin-4-one

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